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molecular formula C7H4F3NO3 B595156 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene CAS No. 1214329-62-0

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Cat. No. B595156
M. Wt: 207.108
InChI Key: ZVZMBGQCIYWPBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975250B2

Procedure details

To a solution of 3.14 g (20.0 mmol) 5-fluoro-2-nitrophenol in 36 mL of DMF are added 6.1 g (40.0 mmol) of sodium chlorodifluoroacetate and 3.31 g (24.0 mmol) of powdered sodium carbonate. The reaction mixture is heated at 100°C. for 4 hours 30 minutes and is then allowed to cool to room temperature. Aqueous 4N HCl solution is added and the mixture is stirred at room temperature for 2 hours. The resulting mixture is diluted with 100 mL of water and 100 mL of ether. The aqueous phase is extracted with ether and the organic phases are then combined, washed with aqueous 1N NaOH solution and then with saturated aqueous NaCl, dried over Na2SO4, filtered and concentrated under vacuum. 3.68 g of the expected product are obtained in the form of a yellow oil, which is used as obtained in the following step. Yield=89%.
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([OH:8])[CH:7]=1.Cl[C:13]([F:18])([F:17])C([O-])=O.[Na+].C(=O)([O-])[O-].[Na+].[Na+].Cl>CN(C=O)C.O.CCOCC>[F:17][CH:13]([F:18])[O:8][C:6]1[CH:7]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[N+:9]([O-:11])=[O:10] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
3.14 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)O)[N+](=O)[O-]
Name
Quantity
6.1 g
Type
reactant
Smiles
ClC(C(=O)[O-])(F)F.[Na+]
Name
Quantity
3.31 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
36 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ether
WASH
Type
WASH
Details
washed with aqueous 1N NaOH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated aqueous NaCl, dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(OC1=C(C=CC(=C1)F)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 3.68 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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